molecular formula C17H12N2OS2 B5853491 N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide

N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide

Cat. No. B5853491
M. Wt: 324.4 g/mol
InChI Key: WAMDKAQKZAAPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune response. TAK-242 has been shown to have potential therapeutic applications in various diseases, including sepsis, rheumatoid arthritis, and cancer.

Mechanism of Action

N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide in lab experiments is its specificity for TLR4 signaling, which allows for the targeted inhibition of this pathway. However, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide may have off-target effects on other signaling pathways, which can complicate data interpretation. Another limitation is the potential for variability in TLR4 expression levels between different cell types and experimental conditions, which can affect the efficacy of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide.

Future Directions

Future research on N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the efficacy of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide. Finally, research on the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide could help to optimize dosing regimens and improve its clinical utility.

Synthesis Methods

N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyridine with 2-chloro-3-nitrothiophene, followed by reduction of the nitro group and subsequent reaction with 2-bromo-1-(4-methylthiophenyl)ethanone. The resulting intermediate is then reacted with 2-chlorobenzothiophene and the final product is obtained after purification.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and improve survival rates in animal models. In rheumatoid arthritis, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to reduce joint inflammation and bone destruction. In cancer, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)thieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-10-6-7-18-15(8-10)19-17(20)14-9-13-16(22-14)11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMDKAQKZAAPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)benzo[b]thieno[2,3-d]thiophene-2-carboxamide

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